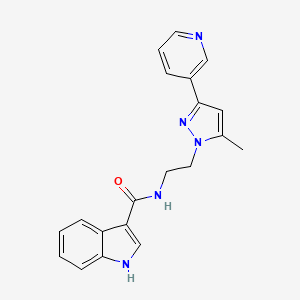

N-(3-Morpholino-3-oxopropyl)phthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

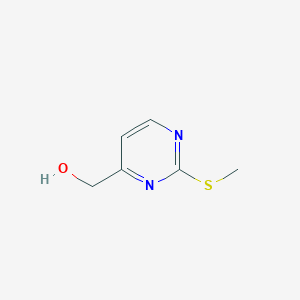

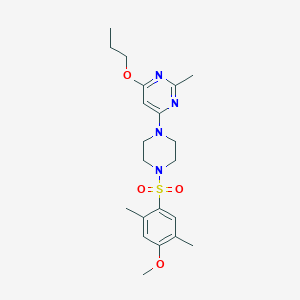

“N-(3-Morpholino-3-oxopropyl)phthalimide” is a chemical compound with the molecular formula C15H16N2O4 . It is a type of oligomer molecule used in molecular biology to modify gene expression .

Molecular Structure Analysis

The molecular structure of “N-(3-Morpholino-3-oxopropyl)phthalimide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Applications De Recherche Scientifique

Photochemical Hydrogen Abstraction and Cyclisation

N-(3-Morpholino-3-oxopropyl)phthalimide and its derivatives exhibit unique photochemical behaviors, leading to the formation of products with new cyclic structures. For example, derivatives of maleimide and phthalimide undergo hydrogen abstraction and cyclisation, resulting in products with hexahydropyrazine rings. This process highlights the compound's potential in synthesizing new organic molecules with complex structures through photochemical reactions (Bryant & Coyle, 1983).

Vacuum Vapour Deposition for Film Formation

The application of N-(3-Morpholino-3-oxopropyl)phthalimide in materials science is demonstrated through vacuum vapour deposition techniques. Films of this compound and its derivatives deposited on hydrophobic substrates or substrates covered with Langmuir-Blodgett films exhibit unique structural and optical properties. These findings suggest potential uses in creating functional coatings and films for various technological applications (Zhavnerko, Kuchuk, & Agabekov, 1996).

Synthesis and Characterization of Silatranylphthalimide

N-(3-Morpholino-3-oxopropyl)phthalimide serves as a precursor in the synthesis of silatranylphthalimides, demonstrating its versatility in organic synthesis. These compounds, characterized by various analytical techniques, have shown potential in antimicrobial applications. This underscores the role of N-(3-Morpholino-3-oxopropyl)phthalimide derivatives in the development of new antimicrobial agents (Singh et al., 2015).

Electroreduction in Ionic Liquids

The electroreduction of N-methylphthalimide, closely related to N-(3-Morpholino-3-oxopropyl)phthalimide, to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids highlights the compound's potential in electrochemical syntheses. This process, especially under ultrasonic conditions, indicates the feasibility of using such derivatives in synthesizing valuable organic compounds through electrochemical methods (Villagrán et al., 2005).

Antimicrobial and Anti-Inflammatory Applications

N-(3-Morpholino-3-oxopropyl)phthalimide derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies reveal the potential of such derivatives in medical and pharmaceutical applications, offering new avenues for the development of therapeutic agents (Lamie et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

N-(3-Morpholino-3-oxopropyl)phthalimide is a derivative of phthalimide . Phthalimides have been found to exhibit various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial . .

Mode of Action

Phthalimide derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Phthalimide derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .

Result of Action

Phthalimide derivatives have been shown to have various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-(3-morpholin-4-yl-3-oxopropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGRYCWSWHFJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Morpholino-3-oxopropyl)phthalimide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)